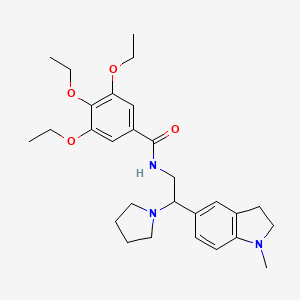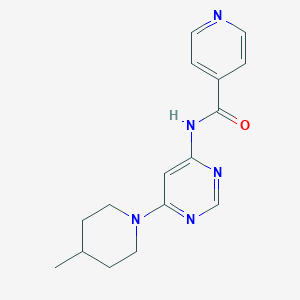
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)isonicotinamide” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)isonicotinamide” is complex and has been analyzed using various methods . For example, crystallographic studies have been conducted to understand the arrangement of molecules within the structure .Chemical Reactions Analysis
The chemical reactions involving “N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)isonicotinamide” and its derivatives have been studied . These studies have revealed important insights into the reactivity of these compounds and their potential applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)isonicotinamide” have been analyzed . For instance, its molecular weight is 296.374.Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation :
- The synthesis of pyrimidine-linked pyrazole heterocyclics, including compounds similar to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)isonicotinamide, has been conducted for evaluating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
- Pyrimidine incorporated Schiff base of isoniazid with similar structures has been synthesized and evaluated for antimicrobial and antituberculosis activity (Soni & Patel, 2017).
Crystal Engineering and Pharmaceutical Cocrystals :
- Research on carboxamide-pyridine N-oxide heterosynthon, related to this compound, focused on crystal engineering and the synthesis of pharmaceutical cocrystals (Reddy, Babu & Nangia, 2006).
Cancer Research and Medicinal Chemistry :
- Studies on a series of 2-aminopyrimidines related to this compound explored their role as ligands for the histamine H4 receptor and their potential in cancer treatment and pain management (Altenbach et al., 2008).
- The design, synthesis, and structure-activity relationship studies of 2,4-disubstituted pyrimidine derivatives have been conducted, focusing on their dual activity as cholinesterase and Aβ-aggregation inhibitors, relevant in Alzheimer's disease research (Mohamed et al., 2011).
Biomarker Research and Pathway Studies :
- Research on the tryptophan–NAD+ pathway metabolites, including compounds structurally related to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)isonicotinamide, has focused on their potential as biomarkers and predictors of peroxisome proliferation (Delaney et al., 2005).
Endothelial Function and Cardiovascular Research :
- A study on N1-methylnicotinamide, a metabolite of nicotinamide similar to the compound of interest, investigated its role in ameliorating nitric oxide production and endothelium-dependent vasorelaxation in human blood vessels (Domagala et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-4-8-21(9-5-12)15-10-14(18-11-19-15)20-16(22)13-2-6-17-7-3-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHDXBHMLLKUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

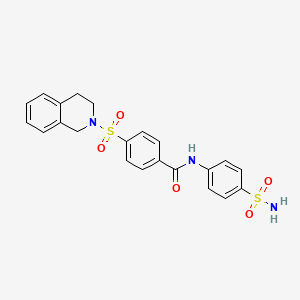
![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)
![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)
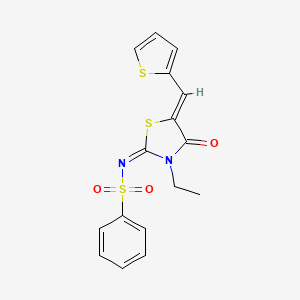
![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)
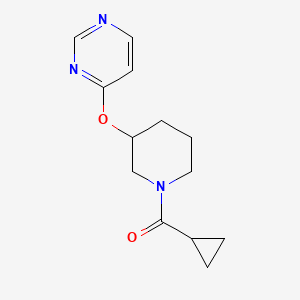
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)
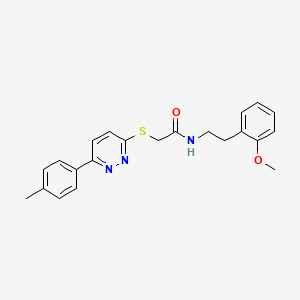
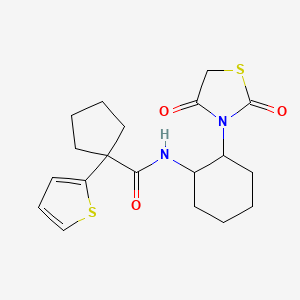
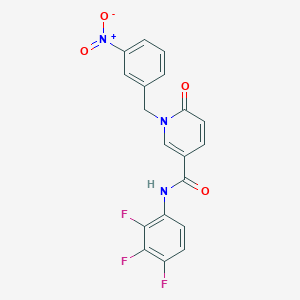
![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
